1,3-Dioxo-2-propylisoindoline-5-carboxylic acid
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Overview
Description
1,3-Dioxo-2-propylisoindoline-5-carboxylic acid is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the desired isoindoline derivative in moderate yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1,3-Dioxo-2-propylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoindoline derivatives.
Scientific Research Applications
1,3-Dioxo-2-propylisoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel materials.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing various biochemical processes. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
1,3-Dioxo-2-propylisoindoline-5-carboxylic acid can be compared with other isoindoline derivatives, such as:
1,3-Dioxo-2-(2-pyridinylmethyl)-5-isoindolinecarboxylic acid: This compound has a similar structure but with a pyridinylmethyl group, which may confer different biological activities.
1,3-Dioxo-2-propyl-2,3-dihydro-1H-isoindole-5-carboxylic acid: Another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-dioxo-2-propylisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-5-13-10(14)8-4-3-7(12(16)17)6-9(8)11(13)15/h3-4,6H,2,5H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDWKPASIXUDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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